1-(2-Nitroprop-1-enyl)-2-(trifluoromethyl)benzene
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Overview
Description
1-(2-Nitroprop-1-en-1-yl)-2-(trifluoromethyl)benzene is an organic compound that features a benzene ring substituted with a nitroprop-1-en-1-yl group and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Nitroprop-1-en-1-yl)-2-(trifluoromethyl)benzene can be synthesized through a multi-step process involving the nitration of a suitable precursor followed by the introduction of the trifluoromethyl group. One common method involves the following steps:
Nitration: The starting material, such as 2-nitropropene, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Trifluoromethylation: The nitro-substituted intermediate is then subjected to trifluoromethylation using reagents like trifluoromethyl iodide (CF3I) in the presence of a catalyst such as copper(I) iodide (CuI).
Industrial Production Methods: Industrial production of 1-(2-nitroprop-1-en-1-yl)-2-(trifluoromethyl)benzene may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. Continuous flow reactors and advanced purification techniques may be employed to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Nitroprop-1-en-1-yl)-2-(trifluoromethyl)benzene can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups using reagents like sodium methoxide (NaOCH3).
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C) catalyst.
Substitution: Sodium methoxide (NaOCH3), methanol (CH3OH).
Oxidation: Potassium permanganate (KMnO4), acidic or basic conditions.
Major Products Formed:
Reduction: 1-(2-Aminoprop-1-en-1-yl)-2-(trifluoromethyl)benzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Scientific Research Applications
1-(2-Nitroprop-1-en-1-yl)-2-(trifluoromethyl)benzene has several scientific research applications, including:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Investigated for its potential use in the development of advanced materials with unique properties.
Medicinal Chemistry: Explored for its potential biological activity and as a building block for drug development.
Chemical Biology: Studied for its interactions with biological molecules and potential use in biochemical assays.
Mechanism of Action
The mechanism of action of 1-(2-nitroprop-1-en-1-yl)-2-(trifluoromethyl)benzene depends on its specific application. In general, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to various biological effects. The nitro group can participate in redox reactions, while the trifluoromethyl group can influence the compound’s lipophilicity and binding affinity to targets.
Comparison with Similar Compounds
1-(2-Nitroprop-1-en-1-yl)-2-(trifluoromethyl)benzene can be compared with other similar compounds, such as:
1-(2-Nitroprop-1-en-1-yl)benzene: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
2-(Trifluoromethyl)nitrobenzene: Lacks the prop-1-en-1-yl group, leading to different applications and reactivity.
1-(2-Nitroprop-1-en-1-yl)-2-methylbenzene:
The uniqueness of 1-(2-nitroprop-1-en-1-yl)-2-(trifluoromethyl)benzene lies in the combination of the nitroprop-1-en-1-yl and trifluoromethyl groups, which impart distinct chemical properties and reactivity compared to other similar compounds.
Properties
Molecular Formula |
C10H8F3NO2 |
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Molecular Weight |
231.17 g/mol |
IUPAC Name |
1-(2-nitroprop-1-enyl)-2-(trifluoromethyl)benzene |
InChI |
InChI=1S/C10H8F3NO2/c1-7(14(15)16)6-8-4-2-3-5-9(8)10(11,12)13/h2-6H,1H3 |
InChI Key |
ZGTFTHNTJHWLGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC1=CC=CC=C1C(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
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